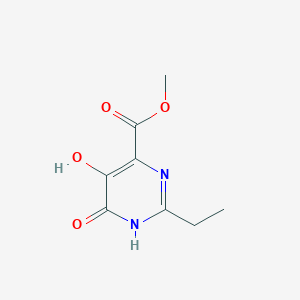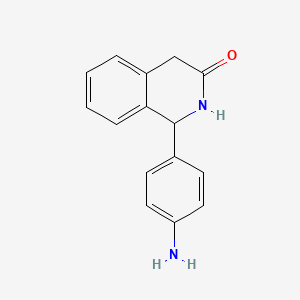![molecular formula C17H20N6O5 B14014286 2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 36799-23-2](/img/structure/B14014286.png)
2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is a synthetic compound that belongs to the class of adenosine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-methoxyphenyl group and the amino substitution on the adenosine scaffold may impart unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: Adenosine and 4-methoxyaniline.
Reaction Conditions: The amino group of 4-methoxyaniline is introduced to the adenosine scaffold through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the adenosine scaffold are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, it may interact with enzymes or other proteins, affecting their function and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound, known for its role in cellular signaling and energy transfer.
2-Aminoadenosine: A derivative with an amino group at the 2-position, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).
4-Methoxyphenyladenosine: A derivative with a 4-methoxyphenyl group, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).
Uniqueness
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is unique due to the combination of the amino group and the 4-methoxyphenyl group on the adenosine scaffold. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
36799-23-2 |
|---|---|
Formule moléculaire |
C17H20N6O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-[2-amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H20N6O5/c1-27-9-4-2-8(3-5-9)20-14-11-15(22-17(18)21-14)23(7-19-11)16-13(26)12(25)10(6-24)28-16/h2-5,7,10,12-13,16,24-26H,6H2,1H3,(H3,18,20,21,22) |
Clé InChI |
ARWIJMOIKBUFDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


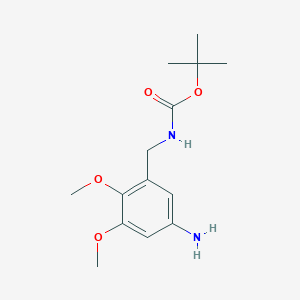
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
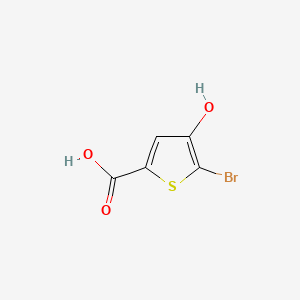
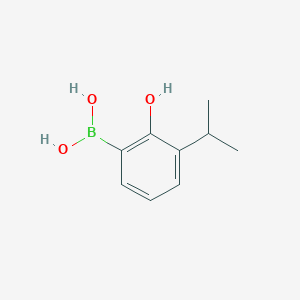
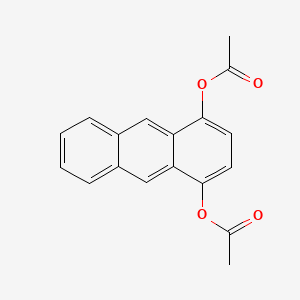


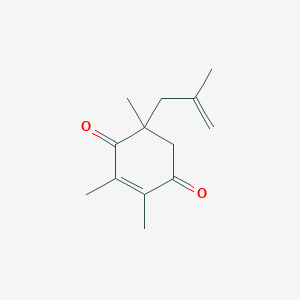
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
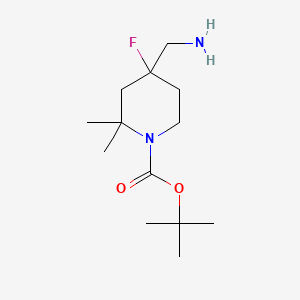
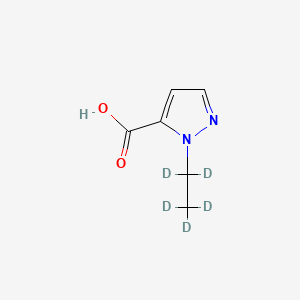
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
